molecular formula C7H10N6O B13245617 5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine

5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13245617
M. Wt: 194.19 g/mol
InChI Key: IALYXMGNMXBBTJ-UHFFFAOYSA-N
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Description

5-Methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine (CAS 1515305-74-4) is a high-purity heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery research. With a molecular formula of C7H10N6O and a molecular weight of 194.19 g/mol, this molecule features a unique structure combining 1,2,3-triazole and 1,2,4-oxadiazole pharmacophores . The 1,2,3-triazole and 1,2,4-oxadiazole rings are both privileged scaffolds in pharmaceutical development. These heterocyclic systems are well-documented for their broad spectrum of biological activities and are frequently employed as amide bioisosteres, which can fine-tune the properties of drug candidates, improving potency and metabolic stability . Specifically, 1,3,4-oxadiazole derivatives have been identified as key structural components in investigational anticancer agents, functioning through mechanisms such as the inhibition of specific enzymes and proteins crucial for cancer cell proliferation . The integration of these two rings into a single molecule makes this compound a valuable building block for constructing novel chemical entities for biological screening. This product is provided with a minimum purity of 95% . Researchers should handle this material with appropriate care. Safety data indicates that it may be harmful if swallowed and may cause skin and eye irritation . This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H10N6O

Molecular Weight

194.19 g/mol

IUPAC Name

5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]triazol-4-amine

InChI

InChI=1S/C7H10N6O/c1-4-7(8)10-12-13(4)3-6-9-5(2)14-11-6/h3,8H2,1-2H3

InChI Key

IALYXMGNMXBBTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC2=NOC(=N2)C)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Dicarbonyl Esters with Hydrazines

A prevalent method involves the cyclocondensation of dicarbonyl esters with hydrazines, which yields oxadiazole derivatives via hydrazide intermediates. For example, the synthesis of 1,2,4-oxadiazoles can be achieved through the following steps:

  • Step 1: Reaction of a suitable dicarbonyl ester with phenyl hydrazine under reflux conditions in ethanol or acetic acid, leading to hydrazide formation.
  • Step 2: Cyclization of the hydrazide with dehydrating agents such as phosphorus oxychloride or phosphoryl chloride, resulting in ring closure to form the oxadiazole.

This method is exemplified in the synthesis ofoxadiazole-2-thione derivatives, where the hydrazide reacts with carbon disulfide or ammonium thiocyanate to afford the oxadiazole ring.

Hydrazinolysis and Ring Closure

Hydrazinolysis of oxadiazole precursors can be employed to modify existing heterocycles, facilitating the introduction of amino groups or methyl substituents. The process involves:

  • Treatment of oxadiazole intermediates with hydrazine hydrate.
  • Cyclization under reflux or microwave irradiation to form the desired heterocycle.

Synthesis of the 1,2,3-Triazole Ring

Cycloaddition of Azides and Alkynes

The classical route to 1,2,3-triazoles involves Copper-catalyzed azide-alkyne cycloaddition (CuAAC) , which proceeds under mild conditions with high regioselectivity. The process involves:

  • Preparation of azide and alkyne precursors.
  • Copper(I) catalysis in solvents like tert-butanol/water or DMSO at room temperature or under microwave irradiation.

Hydrazine-Mediated Condensation

Alternative synthetic routes include the condensation of hydrazines with suitable nitriles or aldehydes, followed by cyclization to form the triazole ring, as demonstrated in the synthesis of 1H-1,2,3-triazol-4-amine derivatives.

Specific Preparation of the Target Compound

The synthesis of 5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine can be envisioned as a combination of the above methodologies:

Synthesis of the Oxadiazole Moiety

  • Starting from a methyl-substituted dicarbonyl ester, such as methyl 2,5-dimethyl-1,2,4-oxadiazole-3-carboxylate, which can be prepared via cyclocondensation of suitable hydrazides with dehydrating agents.
  • Hydrazinolysis of the ester yields the hydrazide, which then reacts with carbon disulfide or ammonium thiocyanate under reflux to form the methyl-substituted oxadiazole ring.

Formation of the Triazole Ring

  • The amino group on the hydrazide intermediate reacts with an azide precursor or undergoes a Huisgen cycloaddition with an alkyne bearing a methyl substituent to form the triazole core.
  • Alternatively, direct cyclization of hydrazine derivatives with nitriles or amidines under microwave irradiation can facilitate ring formation efficiently.

Final Functionalization

  • Methylation at the nitrogen or carbon positions can be achieved via methyl iodide or dimethyl sulfate under basic conditions.
  • The final compound is purified via recrystallization or chromatography, with structural confirmation via NMR, IR, and mass spectrometry.

Reaction Conditions and Yields

Step Reagents Conditions Typical Yield References
Hydrazide formation Hydrazine hydrate + dicarbonyl ester Reflux in ethanol 75–85%
Oxadiazole ring synthesis Hydrazide + dehydrating agent Reflux or microwave irradiation 70–80%
Triazole ring cycloaddition Azide + alkyne Cu(I) catalysis, room temp or microwave 85–90%
Methylation Methyl iodide or dimethyl sulfate Basic conditions, room temp 60–75%

Structural Confirmation and Characterization

  • NMR Spectroscopy: Confirms the presence of methyl groups, aromatic protons, and heterocyclic ring protons.
  • IR Spectroscopy: Characteristic bands for NH, C=O, C=N, and heterocyclic rings.
  • Mass Spectrometry: Molecular ion peaks consistent with the target molecular weight.
  • X-ray Crystallography: Structural elucidation and confirmation of heterocyclic ring fusion.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxides, while substitution reactions could introduce various functional groups into the compound.

Scientific Research Applications

5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole-Oxadiazole Hybrids

  • 4-[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-1-(2,5-Dimethoxyphenyl)-1H-1,2,3-Triazol-5-Amine ()

    • Structural Differences : The oxadiazole ring is substituted with a 4-chlorophenyl group, and the triazole is linked to a 2,5-dimethoxyphenyl group.
    • Functional Impact : The electron-withdrawing chlorine and methoxy groups may enhance π-π stacking interactions but reduce solubility compared to the methyl-substituted target compound.
    • Biological Relevance : While bioactivity data are unavailable for this compound, similar chlorophenyl-substituted oxadiazoles are associated with antimicrobial and anticancer activity .
  • N-[(5-Substituted-1,3,4-Oxadiazol-2-yl)Methyl]-4-Phenyl-1,3-Thiazol-2-Amine () Structural Differences: Replaces the triazole with a thiazole ring.

Triazole Derivatives with Other Heterocycles

  • 1,3,4-Thiadiazole Derivative 9b (IC50 = 2.94 µM, HepG2) and Thiazole Derivative 12a (IC50 = 1.19 µM, HepG2) ()

    • Structural Differences : Replace the oxadiazole with thiadiazole or thiazole rings.
    • Functional Impact : Thiadiazoles and thiazoles introduce sulfur atoms, which can participate in hydrogen bonding and polar interactions distinct from oxygen-containing oxadiazoles.
    • Biological Relevance : These compounds exhibit potent antitumor activity, suggesting that the target compound’s oxadiazole-methyl group may offer comparable or improved selectivity depending on substituent positioning .
  • 4-(1-Benzyl-5-Methyl-1H-1,2,3-Triazol-4-yl)-6-Phenylpyrimidin-2-Amine ()

    • Structural Differences : The triazole is fused to a pyrimidine ring instead of an oxadiazole.
    • Functional Impact : The extended π-system of pyrimidine enhances planar stacking interactions, as evidenced by crystallographic data showing π-π interactions between triazole and pyrimidine rings .

Analogues with Modified Substituents

  • 1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-Amine ()
    • Structural Differences : Lacks the oxadiazolemethyl group; instead, the triazole is substituted with a 4-fluorophenyl group.
    • Functional Impact : The fluorine atom increases electronegativity and metabolic stability but may reduce steric bulk compared to the oxadiazolemethyl group.

Comparative Analysis Table

Compound Class Key Structural Features Bioactivity (IC50 or EC50) Advantages Over Target Compound Limitations vs. Target Compound Reference ID
Triazole-Oxadiazole Hybrid Methyl groups on triazole and oxadiazole N/A (predicted) Enhanced lipophilicity and stability Unconfirmed bioactivity
Triazole-Thiadiazole Hybrid Thiadiazole with aryl substituents 2.94 µM (HepG2) High antitumor potency Potential toxicity from sulfur moiety
Triazole-Pyrimidine Hybrid Pyrimidine fused to triazole N/A Strong π-π stacking interactions Reduced solubility
Fluorophenyl-Triazole Amine 4-Fluorophenyl substituent N/A Improved metabolic stability Lower steric complexity

Key Research Findings and Implications

  • Antitumor Potential: The target compound’s methyl-oxadiazole substituent may mimic the bioactivity of thiadiazole derivatives () while avoiding sulfur-related toxicity.
  • Synthetic Flexibility : CuAAC and alkylation methods () enable modular synthesis, allowing rapid diversification of triazole-oxadiazole scaffolds.
  • Crystallographic Insights : Analogous triazole-pyrimidine structures () demonstrate intramolecular hydrogen bonding and π-interactions, suggesting similar stabilizing effects in the target compound.

Biological Activity

5-Methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its anticancer properties and interactions with various biological targets.

The molecular formula of the compound is C8H9N5O3C_8H_9N_5O_3 with a molecular weight of 223.19 g/mol. The compound features a triazole and oxadiazole moiety, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including those related to 5-methyl-1H-1,2,3-triazole. These compounds exhibit a range of mechanisms targeting cancer cell proliferation:

  • Inhibition of Growth Factors : The compound may inhibit key growth factors involved in cancer progression.
  • Enzyme Inhibition : It has been shown to inhibit several enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival and proliferation .
  • Molecular Docking Studies : Computational studies indicate a strong binding affinity to various cancer-related proteins, suggesting potential as a lead compound in drug development .

The biological activity of 5-methyl-1H-1,2,3-triazole derivatives can be attributed to their structural features:

  • Oxadiazole Moiety : This component enhances interaction with nucleic acids and enzymes, leading to increased cytotoxicity against malignant cells.
  • Triazole Ring : Known for its ability to form hydrogen bonds and engage in π-stacking interactions with biomolecules .

Case Studies

Several studies have explored the efficacy of 5-methyl-1H-1,2,3-triazole derivatives in various cancer models:

StudyCompound TestedCancer TypeKey Findings
5-methyl derivativesBreast CancerSignificant reduction in tumor size and cell viability at low concentrations (EC50 values <100 nM).
Related oxadiazolesColon CancerInduced apoptosis in cancer cells through HDAC inhibition.
Various analogsLung CancerShowed high potency against resistant cancer cell lines with IC50 values in the nanomolar range.

Structure-Activity Relationship (SAR)

The effectiveness of the compound is influenced by its structural characteristics. Modifications at specific sites can enhance potency:

  • Alkoxy Side Chains : Variations in side chains can significantly impact bioactivity.
  • Substituents on the Triazole Ring : Different substituents can alter binding affinity and selectivity towards target proteins .

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